Cas no 2177263-58-8 ((S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride)
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
- (3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
- BS-16631
- (3S)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
- CS-0162029
- (3S)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl
- AKOS037649120
- (S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride
- N11267
- 2177263-58-8
-
- Inchi: 1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1
- InChI Key: UYHZWXUWYDOLLQ-FYZOBXCZSA-N
- SMILES: Cl.FC1=CC=CC2=C1[C@@H](CO2)N
Computed Properties
- Exact Mass: 189.0356698g/mol
- Monoisotopic Mass: 189.0356698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UT651-50mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |
2177263-58-8 | 98% | 50mg |
773.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UT651-200mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |
2177263-58-8 | 98% | 200mg |
1934.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1229819-5g |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |
2177263-58-8 | 95% | 5g |
$3300 | 2024-06-03 | |
| Ambeed | A1216492-50mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |
2177263-58-8 | 98% | 50mg |
$54.0 | 2025-02-25 | |
| Ambeed | A1216492-100mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |
2177263-58-8 | 98% | 100mg |
$81.0 | 2025-02-25 | |
| Ambeed | A1216492-250mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |
2177263-58-8 | 98% | 250mg |
$161.0 | 2025-02-25 | |
| Ambeed | A1216492-1g |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |
2177263-58-8 | 98% | 1g |
$402.0 | 2025-02-25 | |
| Aaron | AR01KLD1-100mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride |
2177263-58-8 | 98% | 100mg |
$253.00 | 2025-02-12 | |
| Aaron | AR01KLD1-250mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride |
2177263-58-8 | 98% | 250mg |
$501.00 | 2025-02-12 | |
| 1PlusChem | 1P01KL4P-100mg |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride |
2177263-58-8 | 98% | 100mg |
$66.00 | 2023-12-18 |
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Suppliers
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 2177263-58-8, specifically (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, represents a fascinating molecule in the realm of pharmaceutical chemistry. This chiral amine derivative has garnered significant attention due to its structural complexity and potential therapeutic applications. The presence of a fluoro substituent and a benzofuran core makes it a promising candidate for further investigation in drug discovery, particularly in the development of novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their unique metabolic stability and enhanced binding affinity to biological targets. The fluoro group in (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride contributes to its pharmacokinetic profile, making it an attractive scaffold for medicinal chemists. The benzofuran moiety, on the other hand, is known for its role in various pharmacological activities, including anti-inflammatory and analgesic effects. This combination of structural features positions the compound as a versatile tool for exploring new therapeutic avenues.
The stereochemistry of this molecule is another critical aspect that merits detailed discussion. The (S) configuration at the chiral center imparts specific interactions with biological targets, influencing both efficacy and selectivity. This is particularly important in drug development, where enantiomeric purity can significantly impact the pharmacological outcome. The synthesis of such chiral compounds often requires advanced techniques in asymmetric catalysis and purification, highlighting the sophistication involved in modern pharmaceutical research.
Recent studies have begun to elucidate the potential applications of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride in various disease models. For instance, preliminary investigations suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. The fluoro group's ability to modulate enzyme kinetics while maintaining structural integrity makes it a valuable asset in designing selective inhibitors. Furthermore, the benzofuran core has shown promise in interactions with receptors involved in pain perception and inflammation, suggesting potential benefits in treating chronic inflammatory conditions.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, which are crucial factors for drug formulation and delivery. Improved solubility can lead to more efficient absorption and distribution within the body, thereby increasing therapeutic efficacy. This aspect is particularly relevant when considering oral or injectable formulations, where bioavailability plays a pivotal role in determining dosing regimens.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride with biological targets. Advanced computational methods allow researchers to predict binding affinities and identify potential binding pockets on target proteins. These insights can guide experimental efforts by prioritizing lead compounds for further optimization. Additionally, virtual screening techniques have enabled high-throughput identification of molecules with similar pharmacological profiles, expediting the drug discovery process.
The synthesis of fluorinated benzofurans remains a challenging yet rewarding area of research. The introduction of fluorine atoms often requires specialized synthetic routes that preserve both regioselectivity and stereochemical integrity. Techniques such as cross-coupling reactions, fluorination methods, and chiral resolution processes are commonly employed to construct these complex molecules. Each step must be meticulously designed to ensure high yields and purity, which are essential for subsequent pharmacological evaluation.
In conclusion, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS no. 2177263-58-8) stands out as a promising entity in pharmaceutical research due to its unique structural features and potential therapeutic applications. The interplay between stereochemistry, fluorination, and benzofuran pharmacophores offers a rich ground for exploration in drug discovery. As research continues to uncover new insights into its mechanisms of action and potential benefits across various disease states, this compound is poised to play a significant role in the development of next-generation therapeutics.
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